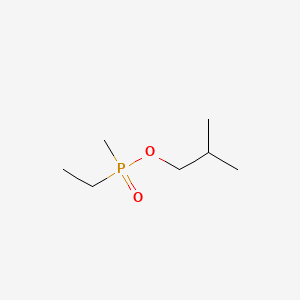
2-Methylpropyl ethylmethylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpropyl ethylmethylphosphinate is an organophosphorus compound with the molecular formula C7H17O2PThe compound is also referred to by its IUPAC name, 1-[ethyl(methyl)phosphoryl]oxy-2-methylpropane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl ethylmethylphosphinate typically involves the reaction of ethylmethylphosphinic acid with 2-methylpropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction can be represented as follows:
Ethylmethylphosphinic acid+2-Methylpropanol→2-Methylpropyl ethylmethylphosphinate+Water
The reaction is usually catalyzed by an acid or base to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous reactors and advanced separation techniques ensures efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl ethylmethylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate ester to phosphine.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Methylpropyl ethylmethylphosphinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl ethylmethylphosphinate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Properties
CAS No. |
30405-01-7 |
|---|---|
Molecular Formula |
C7H17O2P |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-[ethyl(methyl)phosphoryl]oxy-2-methylpropane |
InChI |
InChI=1S/C7H17O2P/c1-5-10(4,8)9-6-7(2)3/h7H,5-6H2,1-4H3 |
InChI Key |
LAUOWESHBLLZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(C)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



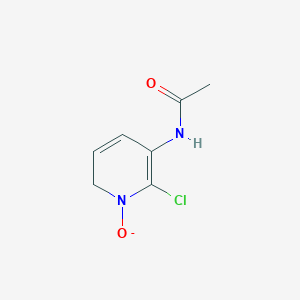
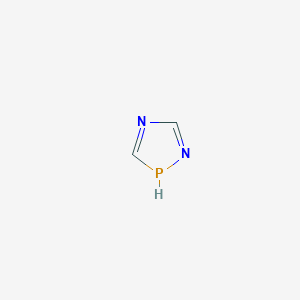
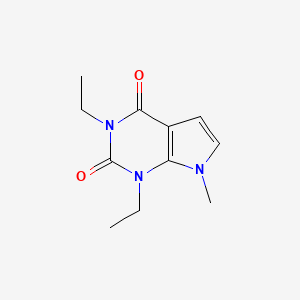
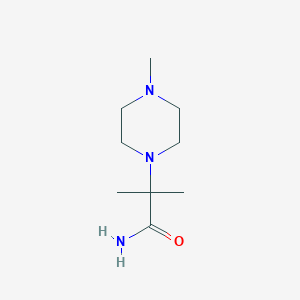
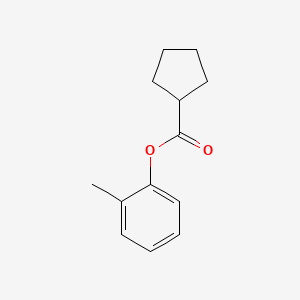

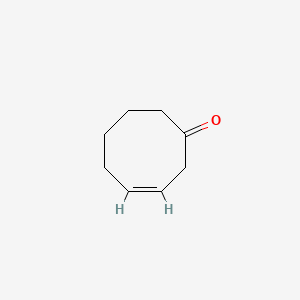
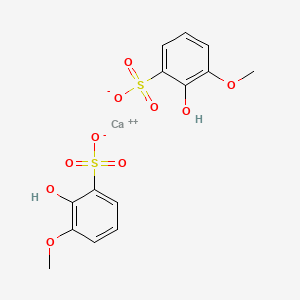
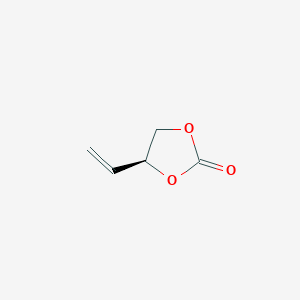


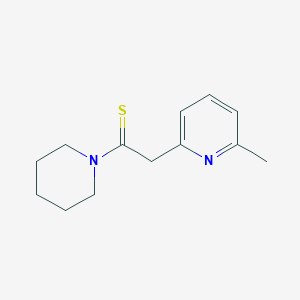
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
